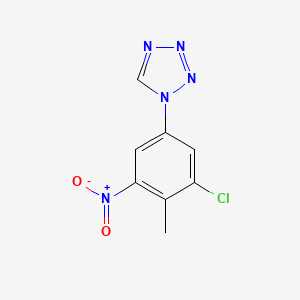![molecular formula C16H20N6O2 B5515064 4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)
4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of organic compounds that contain multiple functional groups, including a triazole ring, an imidazolidinone moiety, and a benzamide segment. These functional groups suggest that the compound may have interesting chemical and biological properties. Research in related areas focuses on the synthesis, characterization, and potential applications of compounds with similar structures.
Synthesis Analysis
The synthesis of complex organic molecules like this often involves multi-step chemical reactions, starting from simpler molecules. Techniques such as nucleophilic substitution, amidation, and ring-closure reactions are common. For instance, the synthesis of N-substituted imidazolylbenzamides involves combining imidazole derivatives with benzoyl chlorides in the presence of a base (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds containing triazole, imidazolidinone, and benzamide groups can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. Crystallography provides insights into the arrangement of atoms within the molecule and its 3D conformation (Afshar et al., 1987).
Chemical Reactions and Properties
Compounds like this can participate in various chemical reactions, influenced by their functional groups. For example, the triazole ring can engage in nucleophilic substitution reactions, while the amide group can undergo hydrolysis under specific conditions. The unique combination of functional groups in this compound may also confer specific reactivity patterns, such as the formation of guanidine derivatives through reactions with isothiocyanates (Balewski & Kornicka, 2021).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and stability, can be influenced by their molecular structure. For instance, the presence of multiple rings and heteroatoms might affect the compound's solubility in organic solvents or water. The crystalline structure can also impact the compound's melting point and stability (Chinthal et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The amide and triazole groups can act as hydrogen bond donors and acceptors, affecting the compound's interaction with biological molecules. The presence of a benzamide moiety may also influence the compound's ability to interact with enzymes and receptors (Touzeau et al., 2003).
Safety and Hazards
特性
IUPAC Name |
4-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-3-4-12(9-13(11)22-8-7-18-16(22)24)15(23)17-6-5-14-19-10-20-21(14)2/h3-4,9-10H,5-8H2,1-2H3,(H,17,23)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUPMJQPURWLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=NC=NN2C)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)



![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)

![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)
![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)